![molecular formula C18H17BrF3NO2 B2941652 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide CAS No. 1788772-00-8](/img/structure/B2941652.png)
3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group could be introduced using a bromination reaction, and the trifluoromethylphenyl group could be introduced using a trifluoromethylation reaction . The propanamide group could potentially be introduced using an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and trifluoromethylphenyl groups are both aromatic, which could result in interesting electronic properties. The propanamide group could introduce polarity to the molecule, which could affect its solubility and reactivity .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, and the trifluoromethylphenyl group could participate in electrophilic aromatic substitution reactions . The propanamide group could participate in amide hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the polar propanamide group could make the compound soluble in polar solvents . The aromatic groups could contribute to the compound’s stability and could affect its boiling and melting points .Scientific Research Applications
Pharmacokinetics and Drug Metabolism
In the realm of pharmacokinetics and drug metabolism, studies on similar compounds, such as selective androgen receptor modulators (SARMs), provide insights into the metabolic pathways and pharmacokinetic characteristics desirable in preclinical drug development. For instance, S-1, a potent SARM, exhibited low clearance, moderate volume of distribution, and good oral bioavailability in rats, highlighting the importance of understanding molecular properties for drug design (Wu et al., 2006).
Synthetic Chemistry and Molecular Design
Research in synthetic chemistry and molecular design demonstrates the versatility of bromophenyl propanamides in synthesizing biologically active molecules. For example, the reactivity of 3-bromo-N-(p-bromophenyl)propanamide with bases led to the selective formation of β-lactams or acrylanilides, compounds with significant biological activities, underlining the strategic manipulation of deprotonation sites for targeted chemical synthesis (Pandolfi et al., 2019).
Antimicrobial Applications
In antimicrobial research, derivatives of bromophenyl compounds have been explored for their potential as antimicrobial agents. The synthesis and characterization of substituted phenyl azetidines have shown these compounds to possess antimicrobial activity, which can be attributed to the structural components similar to those in 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide (Doraswamy & Ramana, 2013).
Future Directions
properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrF3NO2/c19-15-4-2-1-3-12(15)7-10-17(25)23-11-16(24)13-5-8-14(9-6-13)18(20,21)22/h1-6,8-9,16,24H,7,10-11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKQKTGDRKNJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide |
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